molecular formula C22H13F3N2O3 B2819675 N-(3,4-difluorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888446-66-0

N-(3,4-difluorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2819675
CAS No.: 888446-66-0
M. Wt: 410.352
InChI Key: IGMFHGKUNJJZBH-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, also known as DFPC or Compound 1, is a novel small molecule that has gained attention in the scientific community for its potential applications in cancer research. DFPC belongs to the class of benzofuran-2-carboxamide compounds, which have been shown to possess anti-tumor activity.

Scientific Research Applications

Aggregation and Molecular Interaction

A study focused on short C–H⋯F interactions involving the 2,5-difluorobenzene group highlights the role of fluorine in molecular aggregation. It reports on a series of N-(difluorophenyl)benzamides and their isomers, demonstrating how fluorine substitution patterns influence molecular aggregation through intermolecular interactions, including C–H⋯F and F⋯F contacts. This research provides insights into designing molecules with specific aggregation properties (Mocilac, Osman, & Gallagher, 2016).

Anticancer Activity

Research on coumarin-3-carboxamide derivatives designed and synthesized for biological activity evaluation showed that specific fluorobenzamide derivatives exhibited potent anticancer activity against HepG2 and HeLa cancer cell lines. The study highlights the importance of benzamide functionality for anticancer activity, suggesting potential therapeutic applications for similar compounds (Phutdhawong et al., 2021).

Antimicrobial and Antipathogenic Activity

Investigations into new thiourea derivatives, including acylthioureas with substituted benzamides, explored their antipathogenic activities. The study demonstrated significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains, known for biofilm growth capabilities. This research underscores the potential for developing novel antimicrobial agents with specific structural features, such as fluorine or bromide substitutions, to enhance antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Solid-Phase Synthesis and Functional Group Transformation

Another study highlighted the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones, employing a process that included the use of 4-fluoro-3-nitrobenzoic acid. This synthesis route emphasizes the utility of fluorinated compounds in constructing complex heterocyclic structures through selective functional group transformations, contributing to the development of pharmacologically relevant molecules (Lee, Gauthier, & Rivero, 1999).

Catalysis and Material Science

Research on platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide, underlines the role of fluorinated compounds in catalysis. The study demonstrates the efficient synthesis of N-ethylbenzamide, showcasing the potential applications of similar compounds in catalytic processes and material science innovations (Wang and Widenhoefer, 2004).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N2O3/c23-13-7-5-12(6-8-13)21(28)27-19-15-3-1-2-4-18(15)30-20(19)22(29)26-14-9-10-16(24)17(25)11-14/h1-11H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMFHGKUNJJZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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